molecular formula C11H10N2O B13981844 6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde

6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B13981844
M. Wt: 186.21 g/mol
InChI Key: QNNQXODGAUBZMA-UHFFFAOYSA-N
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Description

6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ringImidazo[1,5-a]pyridine derivatives have garnered significant attention due to their versatility, optical behaviors, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with cyclopropyl ketones under acidic conditions, followed by oxidation to form the desired aldehyde. Another approach involves the use of Vilsmeier-Haack reaction, where 2-aminopyridine reacts with cyclopropyl aldehydes in the presence of phosphorus oxychloride and dimethylformamide .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde stands out due to its unique combination of the cyclopropyl group and the imidazo[1,5-a]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C11H10N2O/c14-6-11-10(8-1-2-8)4-3-9-5-12-7-13(9)11/h3-8H,1-2H2

InChI Key

QNNQXODGAUBZMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3C=NC=C3C=C2)C=O

Origin of Product

United States

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